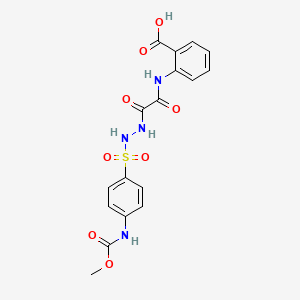
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- is a complex organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an anthranilic acid moiety, which is an aromatic acid with both acidic and basic functional groups, making it amphoteric
Preparation Methods
The synthesis of anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- involves multiple steps, starting with the preparation of anthranilic acid. Industrially, anthranilic acid is produced from phthalic anhydride through an amination process, followed by a Hofmann rearrangement . The specific synthetic route for the target compound involves the introduction of the p-methoxycarbonylaminophenylsulfonyl and hydrazino groups, followed by the oxalylation step. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Chemical Reactions Analysis
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- can be compared with other similar compounds, such as:
2-Aminobenzoic acid:
Sulfanilic acid: An aromatic sulfonic acid that shares structural similarities with the sulfonyl group in the target compound.
Oxalic acid derivatives: Compounds containing the oxalyl group, which is also present in the target compound.
Properties
CAS No. |
72117-59-0 |
|---|---|
Molecular Formula |
C17H16N4O8S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[[2-[2-[4-(methoxycarbonylamino)phenyl]sulfonylhydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H16N4O8S/c1-29-17(26)18-10-6-8-11(9-7-10)30(27,28)21-20-15(23)14(22)19-13-5-3-2-4-12(13)16(24)25/h2-9,21H,1H3,(H,18,26)(H,19,22)(H,20,23)(H,24,25) |
InChI Key |
OMXASAGCULWQFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















